![molecular formula C22H30O2 B14501186 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene CAS No. 62897-53-4](/img/structure/B14501186.png)
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with butoxy and ethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is removed from this intermediate, yielding the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and other electrophiles. Reaction conditions typically involve the use of solvents like dichloromethane or chloroform, and catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound would yield a brominated derivative, while oxidation might produce an oxidized form of the compound.
Aplicaciones Científicas De Investigación
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various substituted products. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Similar in structure but with an ethynyl group instead of a methylpropyl group.
1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and synthetic purposes.
Propiedades
Número CAS |
62897-53-4 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-7-16-24-21-14-10-19(11-15-21)22(17(3)4)18-8-12-20(13-9-18)23-6-2/h8-15,17,22H,5-7,16H2,1-4H3 |
Clave InChI |
CKTALMJGQXQDRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


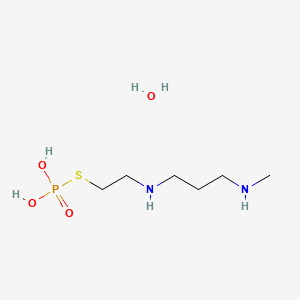


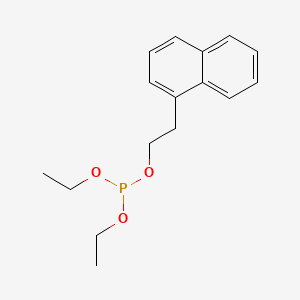
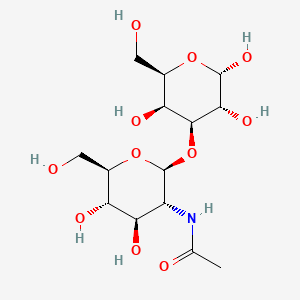
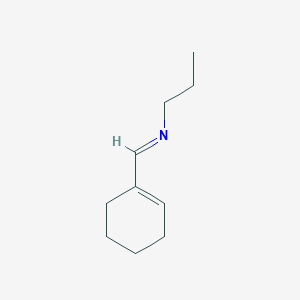
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
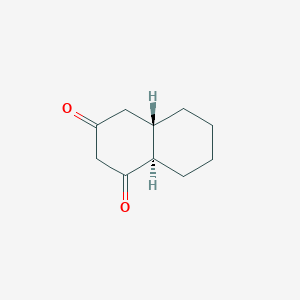
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)


![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
